molecular formula C14H20BBrO3 B3049523 6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester CAS No. 2096333-66-1

6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester

Cat. No.: B3049523
CAS No.: 2096333-66-1
M. Wt: 327.02
InChI Key: AXKSFLZFRKEULD-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester is a boronic acid derivative with a pinacol ester protecting group. Its structure features a phenyl ring substituted with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at the 6-, 3-, and 2-positions, respectively. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name

2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO3/c1-9-11(17-6)8-7-10(16)12(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKSFLZFRKEULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137537
Record name 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096333-66-1
Record name 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096333-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 6-bromo-3-methoxy-2-methylphenylboronic acid with pinacol in the presence of a base such as potassium carbonate and a palladium catalyst under inert conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with various aryl or vinyl halides to form carbon-carbon bonds . This reaction is facilitated by palladium catalysts and bases like potassium carbonate or sodium hydroxide.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(OAc)2)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), toluene, ethanol

    Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (50-100°C)

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester is extensively used in scientific research due to its versatility in forming carbon-carbon bonds. Some key applications include:

Mechanism of Action

The primary mechanism by which 6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester exerts its effects is through the Suzuki-Miyaura cross-coupling reaction . This involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets in this process are the aryl or vinyl halides, which undergo oxidative addition to the palladium catalyst, facilitating the coupling reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Effects on Reactivity and Stability

Halogen Substituents
  • However, bromine at the 6-position may sterically hinder cross-coupling . Safety: Labeled with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazards .
  • 6-Bromo-2-fluoro-3-iodophenylboronic acid, pinacol ester (CAS 2121512-15-8): Molecular Formula: C₁₂H₁₄BBrFIO₂ Key Differences: The 3-iodo group introduces significant steric bulk and polarizability, which may reduce solubility in nonpolar solvents but enhance reactivity in halogen-bonding interactions .
Methoxy vs. Alkyl/Chloro Substituents
  • Methoxy at the 2-position may stabilize the intermediate via resonance .
  • 2-Bromo-6-chloro-3-methylphenylboronic acid, pinacol ester :

    • Key Differences : Bromine and chlorine substituents create a sterically congested environment, which may reduce coupling efficiency but improve selectivity in ortho-substituted aryl syntheses .

Solubility and Physical Properties

Compound Solubility Profile Key Observations Reference
Phenylboronic acid pinacol ester High in chloroform, moderate in ketones Pinacol esters universally improve solubility vs. parent acids
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester Predicted high in chloroform, acetone Methoxy and methyl groups enhance lipophilicity -
6-Cyano-2-fluoro-3-methoxyphenylboronic acid, pinacol ester (CAS 2918294-00-3) High in polar aprotic solvents Cyano group increases polarity and hydrogen-bonding capacity

Spectroscopic Differentiation

  • ¹H NMR :

    • All pinacol esters show a singlet for the 12 pinacol methyl protons at δ 1.34–1.38 .
    • This compound : Aromatic protons and methoxy/methyl groups would appear as distinct singlets or doublets in δ 6.5–8.0, with methoxy at δ ~3.6.
    • 6-Bromo-2-fluoro-3-methylphenylboronic acid, pinacol ester : Fluorine coupling splits aromatic proton signals into doublets or triplets .
  • ¹³C NMR :

    • Boronic ester carbons appear at δ 24.87–24.90 (CH₃) and δ 84.00 (B-O) .

Reactivity in Cross-Coupling Reactions

Compound Suzuki Coupling Efficiency Notes Reference
This compound Moderate Methoxy group directs coupling to para position
6-Cyanobenzo[b]furan-2-boronic acid, pinacol ester High Electron-deficient benzofuran core accelerates oxidative addition
4-Aminophenylboronic acid, pinacol ester Low Amino group deactivates the boronic ester via resonance

Biological Activity

6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester (CAS No. 2096333-66-1) is an organoboron compound that has gained significant attention in organic synthesis and medicinal chemistry. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula: C14H20BBrO3
  • Molecular Weight: 327.03 g/mol
  • IUPAC Name: 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound is primarily attributed to its role in the Suzuki-Miyaura cross-coupling reaction. The mechanism involves:

  • Transmetalation: The boronic ester reacts with a palladium catalyst.
  • Reductive Elimination: This step leads to the formation of biaryl products which are crucial for further biological applications.

1. Pharmaceutical Synthesis

This compound is extensively used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It facilitates the development of complex structures that can exhibit desired biological activities.

2. Bioconjugates and Probes

This compound is employed in the development of bioconjugates and probes for biological studies. These applications are vital in drug discovery and development processes.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Table 1: Summary of Biological Activities

Study ReferenceCompound TestedBiological ActivityIC50 Value
Various derivativesAntiviral activityIC50 values ranging from 0.52 μM to >50 μM
Boronic estersInhibitory activityIC50 values indicating structure-activity relationships
Pinacol estersSynthesis of biaryl compoundsN/A

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the structure of boronic esters can significantly influence their biological activity. For instance, variations in substituents on the phenyl ring have been shown to enhance or diminish inhibitory activities against specific targets.

Table 2: Structure-Activity Relationships

Compound VariationObserved ActivityIC50 Value
Para-substituted derivativesIncreased activity against ZVproIC50: 1.42 μM
Hydroxymethyl substitutionsEnhanced activity observedIC50: 0.52 μM
Furan or thiophene substituentsSignificant activity reductionIC50: >10 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester
Reactant of Route 2
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6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester

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